molecular formula C15H16N4OS B12586177 6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-89-6

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol

Katalognummer: B12586177
CAS-Nummer: 646510-89-6
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: OUJFOYUXCYXMJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound characterized by its unique structure, which includes a purine core substituted with a 2,4,6-trimethylphenylmethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated purine derivative in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

646510-89-6

Molekularformel

C15H16N4OS

Molekulargewicht

300.4 g/mol

IUPAC-Name

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C15H16N4OS/c1-8-4-9(2)11(10(3)5-8)6-21-14-12-13(17-7-16-12)18-15(20)19-14/h4-5,7H,6H2,1-3H3,(H2,16,17,18,19,20)

InChI-Schlüssel

OUJFOYUXCYXMJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC(=O)NC3=C2NC=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.